4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran
Description
4-[(E)-2-Nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran is a synthetic bicyclic compound derived from the 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran core (molecular formula: C₁₀H₁₀O₂) . The core structure consists of fused furan and benzene rings, forming a rigid bicyclic system. The 4-position substitution with a nitroethenyl group (-CH=CH-NO₂) introduces significant electronic and steric effects, distinguishing it from other derivatives in the 2C/FLY series of psychoactive phenethylamines .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran |
InChI |
InChI=1S/C12H11NO4/c14-13(15)4-1-10-9-3-6-16-11(9)7-8-2-5-17-12(8)10/h1,4,7H,2-3,5-6H2/b4-1+ |
InChI Key |
OSQPPRJKZDKNHJ-DAFODLJHSA-N |
Isomeric SMILES |
C1COC2=C(C3=C(C=C21)OCC3)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(C3=C(C=C21)OCC3)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the electrophilic nitration of benzofuran using a mixture of ammonium cerium(IV) nitrate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various nitro compounds.
Scientific Research Applications
4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran scaffold is shared among several psychoactive derivatives, but substituents at the 4-position dictate pharmacological properties:
| Compound Name | Substituent at 4-Position | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4-[(E)-2-Nitroethenyl]-derivative (Target) | -CH=CH-NO₂ | C₁₂H₁₁NO₃ | Nitroethenyl (electron-withdrawing) |
| 2C-T-7-FLY | -SCH₂CH₂NH₂ (thioether-amine) | C₁₄H₁₈N₂O₂S | Thioether, primary amine |
| 2C-B-FLY | -Br (bromine) | C₁₁H₁₂BrNO₂ | Halogen (bromine) |
| 2C-E-FLY | -CH₂CH₂NH₂ (ethylamine) | C₁₃H₁₇NO₂ | Ethylamine |
Key Observations :
- The nitroethenyl group in the target compound is unique in its conjugation and polarity, likely reducing lipophilicity compared to halogenated (e.g., 2C-B-FLY) or amine-substituted analogs (e.g., 2C-T-7-FLY) .
- Unlike amine-containing analogs, the nitro group may limit blood-brain barrier penetration but enhance metabolic stability due to resistance to N-acetylation .
Metabolic Pathways and Enzyme Interactions
Phase I Metabolism :
- FLY Analogs (e.g., 2C-T-7-FLY) : Undergo hydroxylation (CYP2D6, CYP3A4) and N-acetylation (NAT1/2) .
- Target Compound : The nitroethenyl group may undergo nitro-reduction (via NADPH-dependent enzymes) or oxidative cleavage, bypassing typical amine metabolism pathways .
Monoamine Oxidase (MAO) Inhibition :
- 2C-T-7-FLY and 2C-E-FLY : Exhibit MAO-A/MAO-B inhibition (IC₅₀ values in µM range), with selectivity influenced by substituent bulk and electronic effects .
- Target Compound : The nitro group’s electron-withdrawing nature could reduce MAO binding affinity compared to amine analogs, though this remains untested .
Pharmacological and Toxicological Profiles
Key Findings :
- Amine-substituted analogs (e.g., 2C-T-7-FLY) show high 5-HT₂A receptor affinity, correlating with hallucinogenic effects .
- The target compound’s nitroethenyl group likely diminishes receptor interaction but introduces novel toxicity risks from nitroso metabolites .
Legal Status
- 2C-B-FLY: Listed under Swedish narcotics regulations due to hallucinogenic effects .
- Target Compound: Not explicitly regulated but structurally analogous to controlled FLY derivatives, warranting surveillance .
Biological Activity
The compound 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran is a member of the benzofuran family, which has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran can be represented as follows:
- Molecular Formula: C₁₂H₁₁N₁O₄
- Molecular Weight: 233.22 g/mol
- CAS Number: [10609656]
This compound features a nitroethenyl group attached to a tetrahydrofuro-benzofuran skeleton, which is significant for its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds within the benzofuran class exhibit various pharmacological properties including:
- Antimicrobial Activity: Benzofurans have shown potential against bacterial and fungal strains. For instance, derivatives have demonstrated effective inhibition of pathogenic microbes through mechanisms that disrupt cell wall synthesis and metabolic pathways .
- Anti-inflammatory Effects: Studies suggest that benzofuran derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
- Antioxidant Properties: The presence of the benzofuran moiety has been linked to antioxidant activity, which can mitigate oxidative stress in biological systems .
Case Studies
-
Antitumor Activity:
A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines. The results indicated that 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran exhibited significant cytotoxicity against several cancer types with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction via the mitochondrial pathway. -
Neuroprotective Effects:
In a model of neurodegeneration, this compound showed promise in protecting neuronal cells from oxidative damage induced by neurotoxins. The neuroprotective effects were associated with the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
